molecular formula C9H12N6O4 B1220111 西达拉滨 CAS No. 67013-98-3

西达拉滨

货号 B1220111
CAS 编号: 67013-98-3
分子量: 268.23 g/mol
InChI 键: FEOYKPQEERVCAV-PXBUCIJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cytarazid, also known as 2′-Azido-2′-Deoxyarabinofuranosylcytosine, is a recently synthesized compound . It has been found to inhibit the in vitro growth of several human cell lines and to prevent the replication of herpes simplex virus types 1 and 2 .


Synthesis Analysis

Cytarazid was recently synthesized and found to inhibit the in vitro growth of several human cell lines . It served as a substrate for cytoplasmic dCyd kinase partially purified from human peripheral chronic lymphocytic leukemia blast cells .


Chemical Reactions Analysis

Cytarazid proved resistant to deamination by human cytidine/dCyd deaminases purified from acute myelocytic leukemia blast cells and from liver . In intact HeLa cells, the triphosphate derivative of Cytarazid was the major drug metabolite formed .

科学研究应用

药代动力学和制剂

西达拉滨,也称为胞嘧啶阿拉伯苷或 Ara-C,主要用于治疗急性髓细胞性白血病和淋巴细胞性白血病。其作为化疗药物的有效性受到快速脱氨为尿嘧啶阿拉伯苷(一种无活性代谢物)的限制。为了克服这一点,已经开发了西达拉滨的各种制剂和衍生物,例如包封在脂质体中和衍生物,如安西他滨、依诺他滨和西达拉滨奥孚酯。这些开发旨在保护西达拉滨免于快速降解并改善其药代动力学参数 (Hamada, Kawaguchi, & Nakano, 2002)

前药和递送系统

西达拉滨前药和递送系统的开发是一个重要的研究领域。这包括开发氨基酸偶联物 ValCytarabine 和脂肪酸衍生物 CP-4055,它们正在进行白血病和实体瘤的临床试验。脂质体西达拉滨制剂如 DepoCyt 已被批准用于治疗淋巴瘤性脑膜炎。前药策略和递送系统方面的这些进步提高了西达拉滨的半衰期、稳定性和递送,从而实现了更有效的癌症治疗 (Chhikara & Parang, 2010)

高剂量治疗

高剂量西达拉滨 (HD araC) 治疗主要用于急性髓细胞性白血病 (AML) 的巩固治疗以及复发或耐药 AML 患者的治疗。HD araC 的最佳使用正在根据白血病细胞核型和分子特征进行定义,这与其在 AML 异质性理解之前的发展历史不同 (Reese & Schiller, 2013)

对药物毒性和耐药性的影响

研究还集中在影响西达拉滨有效性和毒性的遗传因素上。例如,编码转运蛋白和负责西达拉滨代谢的酶的基因多态性与儿童急性淋巴细胞白血病 (ALL) 中药物敏感性和毒性的变异性有关 (Gabor 等人,2015)。此外,正在探索急性白血病中西达拉滨耐药的机制,以提高治疗效果 (Li & Bai, 2018)

针对急性髓细胞性白血病的优化

针对急性髓细胞性白血病优化西达拉滨治疗一直是研究的一个关键领域。研究表明,用中等剂量代替高剂量西达拉滨可以在不降低疗效的情况下降低毒性。了解一些白血病干细胞如何存活西达拉滨治疗对于改善治疗结果至关重要 (Momparler, 2013)

作用机制

Cytarazid interferes with DNA synthesis in intact HeLa cell nuclei and inhibits both the α- and β-DNA polymerases purified from HeLa cells in a manner competitive with deoxycytidine triphosphate . It is not able to replace deoxycytidine triphosphate for the synthesis of DNA in either intact nuclei or in cell-free preparations .

属性

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYKPQEERVCAV-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytarazid

CAS RN

67013-98-3
Record name Cytarazid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytarazid
Reactant of Route 2
Cytarazid
Reactant of Route 3
Cytarazid
Reactant of Route 4
Cytarazid
Reactant of Route 5
Cytarazid
Reactant of Route 6
Cytarazid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。